molecular formula C10H6F2O4 B2356389 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid CAS No. 2260933-09-1

7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid

Cat. No.: B2356389
CAS No.: 2260933-09-1
M. Wt: 228.151
InChI Key: QDJHRRBNHGIATM-UHFFFAOYSA-N
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Description

7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid is a high-value benzofuran scaffold designed for medicinal chemistry and drug discovery research. This compound is of significant interest in the development of small-molecule therapeutics, particularly as a potential modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . Research into CFTR modulators, which include correctors and potentiators, has revolutionized the treatment of cystic fibrosis by targeting the underlying protein defects caused by genetic mutations . Furthermore, structurally related benzofuran-2-carboxylic acids have been identified as key pharmacophores in other therapeutic areas. For instance, similar frameworks have been utilized in the discovery of novel, potent inhibitors of lysine acetyltransferases KAT6A and KAT6B, which are promising targets in oncology . The difluoromethoxy substituent on the benzofuran core can influence the compound's electronic properties, metabolic stability, and membrane permeability, making it a versatile building block for optimizing drug-like properties. Synthetically, this compound is accessible via efficient pathways such as the microwave-assisted Perkin rearrangement, which allows for the expedited synthesis of benzofuran-2-carboxylic acid derivatives in high yields . This product is provided as a powder and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

7-(difluoromethoxy)-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O4/c11-10(12)16-6-3-1-2-5-4-7(9(13)14)15-8(5)6/h1-4,10H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJHRRBNHGIATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid, a novel benzofuran derivative with significant potential in medicinal chemistry. Benzofuran scaffolds are privileged structures in drug discovery, known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3][4]. The strategic incorporation of a difluoromethoxy group at the 7-position is hypothesized to enhance the therapeutic index of the benzofuran core by modulating its physicochemical and pharmacokinetic properties. This document delves into the chemical structure, proposed synthesis, predicted physicochemical properties, and potential biological activities of this compound, supported by established principles in medicinal chemistry and data from analogous structures. Detailed experimental protocols for its synthesis and evaluation are also presented, aiming to equip researchers with the foundational knowledge required for its further investigation and development.

Introduction: The Benzofuran Scaffold and the Strategic Importance of Fluorine

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in the development of new therapeutic agents[3]. Its derivatives are known to possess a broad spectrum of biological activities, making them attractive candidates for drug development programs targeting cancer, inflammation, and infectious diseases[5].

The introduction of fluorine-containing substituents has become a pivotal strategy in modern medicinal chemistry to optimize drug-like properties[1]. The difluoromethoxy (-OCF₂H) group, in particular, offers a unique set of characteristics that can profoundly influence a molecule's biological profile. It is a moderately lipophilic substituent that can enhance metabolic stability by blocking sites susceptible to oxidative metabolism[1]. Furthermore, the polarized C-H bond in the difluoromethoxy group allows it to act as a hydrogen bond donor, a feature not present in the analogous methoxy group, enabling novel interactions with biological targets[1]. This dual functionality as a metabolically robust, lipophilic hydrogen bond donor makes the -OCF₂H group a valuable tool for fine-tuning the properties of lead compounds[1].

This guide focuses on the specific congener, 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid, exploring the synergistic effect of the benzofuran core and the 7-difluoromethoxy substituent.

Chemical Structure and Physicochemical Properties

The chemical structure of 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid is characterized by a benzofuran core with a carboxylic acid group at the 2-position and a difluoromethoxy group at the 7-position.

Table 1: Predicted Physicochemical Properties of 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₀H₆F₂O₄Defines the elemental composition and molecular weight.
Molecular Weight 228.15 g/mol Influences absorption, distribution, and diffusion.
logP ~2.5 - 3.0Indicates moderate lipophilicity, favorable for membrane permeability and oral absorption.
Hydrogen Bond Donors 2 (Carboxylic acid -OH, -OCF₂H )The difluoromethoxy group's hydrogen bond donor capability can enhance target binding affinity[1].
Hydrogen Bond Acceptors 4 (Carboxylic acid C=O , C-O -H, Furan O , Methoxy O )Multiple sites for interaction with biological targets.
pKa ~3.5 - 4.5The carboxylic acid group will be ionized at physiological pH, influencing solubility and receptor interactions.

Synthesis and Characterization

A plausible synthetic route to 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid can be envisioned starting from commercially available 2,3-dihydroxybenzaldehyde. The synthesis would involve the selective protection of one hydroxyl group, followed by difluoromethylation of the other, and subsequent construction of the furan ring.

Proposed Synthetic Pathway

Synthesis_Pathway A 2,3-Dihydroxybenzaldehyde B 2-Hydroxy-3-(benzyloxy)benzaldehyde A->B BnBr, K₂CO₃ C 2-(Difluoromethoxy)-3-(benzyloxy)benzaldehyde B->C Reagent for Difluoromethylation D Ethyl 7-(benzyloxy)-1-benzofuran-2-carboxylate C->D Ethyl bromoacetate, K₂CO₃, then cyclization E Ethyl 7-hydroxy-1-benzofuran-2-carboxylate D->E H₂, Pd/C F Ethyl 7-(difluoromethoxy)-1-benzofuran-2-carboxylate E->F Reagent for Difluoromethylation G 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid F->G LiOH, THF/H₂O Anticancer_Assay_Workflow Start Test Compound: 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid Cell_Lines Select Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) Start->Cell_Lines MTT_Assay MTT Assay for Cytotoxicity (Determine IC₅₀ values) Cell_Lines->MTT_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining) MTT_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for key proteins) Apoptosis_Assay->Mechanism_Study Cell_Cycle_Analysis->Mechanism_Study

Sources

Methodological & Application

Optimization of esterification for benzofuran-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzofuran-2-carboxylic acid scaffolds are critical pharmacophores in medicinal chemistry, serving as precursors for anti-arrhythmic agents (e.g., Amiodarone analogues), Pim-1 kinase inhibitors, and anti-inflammatory therapeutics. However, the conjugation of the carboxylic acid at the C2 position with the aromatic benzofuran system creates unique electronic stability that can impede standard esterification yields. This guide provides optimized, scalable protocols for esterifying benzofuran-2-carboxylic acids, distinguishing between robust acid-chloride activation and mild Steglich coupling for sensitive substrates.

Mechanistic Insight & Chemical Context

The benzofuran ring system is an aromatic heterocycle where the furan ring is fused to a benzene ring. The carboxylic acid at the C2 position is conjugated with the aromatic system, rendering the carbonyl carbon less electrophilic than in non-conjugated aliphatic acids.

  • Electronic Deactivation: Electron-donating substituents (e.g., -OMe, -OH) on the benzene ring (positions 4–7) can increase electron density in the furan ring via resonance, further stabilizing the C2-carbonyl and reducing its reactivity toward nucleophiles (alcohols).

  • Steric Factors: While the C2 position is relatively open, bulky ortho-substituents (C3 position) can significantly hinder nucleophilic attack, necessitating highly activated intermediates (Acid Chlorides) or hyper-nucleophilic catalysts (DMAP).

Method A: Acid Chloride Activation (The "Workhorse" Protocol)

Best For: Scale-up (>10g), non-acid-sensitive substrates, and sterically hindered alcohols. Mechanism: Conversion of the acid to an acid chloride using Thionyl Chloride (


) or Oxalyl Chloride, followed by nucleophilic acyl substitution.[1][2]
Reagents & Materials
  • Substrate: Benzofuran-2-carboxylic acid derivative (1.0 equiv).[3]

  • Activator: Thionyl Chloride (

    
    ) (3.0–5.0 equiv) OR Oxalyl Chloride (1.5 equiv).
    
  • Catalyst: N,N-Dimethylformamide (DMF) (2–3 drops).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Nucleophile: Target Alcohol (1.2–2.0 equiv).

  • Base: Triethylamine (

    
    ) or Pyridine (2.0 equiv).
    
Step-by-Step Protocol
  • Activation: In a flame-dried round-bottom flask under

    
    , suspend the benzofuran-2-carboxylic acid in anhydrous DCM (0.5 M).
    
  • Catalysis: Add catalytic DMF (2 drops). Note: DMF reacts with the chlorinating agent to form the Vilsmeier reagent, the active chlorinating species.

  • Chlorination:

    • Option A (

      
      ): Add thionyl chloride dropwise. Heat to reflux (40°C) for 2–3 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH to check).
      
    • Option B (Oxalyl Chloride): Cool to 0°C. Add oxalyl chloride dropwise. Allow to warm to RT and stir for 2 hours.

  • Evaporation (CRITICAL): Once conversion to acid chloride is complete, concentrate the reaction mixture in vacuo to remove excess chlorinating agent and HCl/SO2 gases. Co-evaporate with dry toluene (

    
    ) to ensure complete removal of acidic volatiles.
    
  • Esterification: Redissolve the crude acid chloride residue in anhydrous DCM. Cool to 0°C.[3]

  • Addition: Add the target alcohol and

    
     sequentially.
    
  • Workup: Warm to RT and stir for 2–12 hours. Quench with saturated

    
    , extract with DCM, and dry over 
    
    
    
    .

Method B: Steglich Esterification (The "Mild" Protocol)

Best For: Acid-sensitive substrates, chiral alcohols (prevention of racemization), and precious intermediates. Mechanism: Carbodiimide-mediated coupling (DCC or EDC) activated by DMAP.

Reagents & Materials
  • Substrate: Benzofuran-2-carboxylic acid derivative (1.0 equiv).[3]

  • Coupling Agent: EDC

    
    HCl (1.2 equiv) (Preferred over DCC for easier workup).
    
  • Catalyst: DMAP (0.1–0.2 equiv).

  • Solvent: Anhydrous DCM or DMF.

  • Nucleophile: Target Alcohol (1.0–1.2 equiv).

Step-by-Step Protocol
  • Preparation: Dissolve the benzofuran acid and the target alcohol in anhydrous DCM (0.2 M) under inert atmosphere.

  • Catalyst Addition: Add DMAP in one portion.

  • Coupling: Cool the mixture to 0°C. Add EDC

    
    HCl portion-wise over 10 minutes. Reasoning: Low temperature prevents the rearrangement of the O-acylisourea intermediate into the unreactive N-acylurea side product.
    
  • Reaction: Allow the mixture to warm to RT naturally and stir for 12–24 hours.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove DMAP and unreacted EDC).

    • Wash with saturated

      
       (to remove unreacted acid).
      
    • Dry and concentrate.

Optimization & Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Low Yield (Method A) Incomplete formation of Acid Chloride.Increase reflux time; ensure DMF catalyst is fresh.
Side Product: N-Acylurea (Method B) Temperature too high during addition; slow reaction rate.Keep reaction at 0°C for longer; increase DMAP load to 0.5 equiv to accelerate acyl transfer.
Degradation of Alcohol HCl generation (Method A).Switch to Method B (Steglich) or use Oxalyl Chloride with excess Pyridine buffer.
Incomplete Conversion Steric hindrance at C3 position.Switch to high-boiling solvent (Toluene) and reflux (Method A); use microwave irradiation (100°C, 10 min).
Product Hydrolysis Wet solvents or improper workup.Flame-dry glassware; store solvents over molecular sieves; avoid prolonged exposure to aqueous base.

Visualizations

Figure 1: Acid Chloride Activation Workflow

A decision-based workflow for the scalable synthesis of benzofuran esters.

AcidChlorideWorkflow Start Benzofuran-2-COOH Substrate Activation Add SOCl2 + cat. DMF (Reflux 2h) Start->Activation Check TLC Check (Aliquot + MeOH) Activation->Check Check->Activation Incomplete Evap Evaporate in vacuo (+ Toluene azeotrope) Check->Evap Complete Coupling Add Alcohol + Et3N (DCM, 0°C) Evap->Coupling Remove volatiles Finish Crude Ester (Ready for Purification) Coupling->Finish

Caption: Step-by-step workflow for Method A, highlighting the critical evaporation step to remove acidic byproducts.

Figure 2: Method Selection Decision Tree

Logic tree for selecting the appropriate esterification protocol based on substrate properties.

MethodSelection Start Select Protocol Q1 Is the Alcohol Acid-Sensitive? Start->Q1 Q2 Is the Alcohol Sterically Hindered? Q1->Q2 No MethodB Method B: Steglich Coupling (EDC/DMAP) Q1->MethodB Yes (e.g., Boc-amines, tert-butyl) MethodA Method A: Acid Chloride (SOCl2/Oxalyl Cl) Q2->MethodA No (Primary/Secondary) Q2->MethodA Yes (Tertiary - Force conditions) MethodC Method C: Mitsunobu Reaction Q2->MethodC Chiral Inversion Required

Caption: Decision matrix guiding the chemist to the optimal protocol based on alcohol sensitivity and sterics.

References

  • Benzofuran Pharmacological Importance

    • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. (2023).[4][5][6] European Journal of Medicinal Chemistry. Link

    • The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors.[7] (2011).[3][7] Bioorganic & Medicinal Chemistry Letters. Link

  • Steglich Esterification Mechanism

    • Steglich Esterification: Mechanism and Applications.[2] Organic Chemistry Portal.[5] Link

    • Neises, B., & Steglich, W. (1978).[4][5][8] Simple Method for the Esterification of Carboxylic Acids.[5][8] Angewandte Chemie International Edition.[5][8] Link

  • Acid Chloride Optimization

    • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. (2017). Journal of Organic Chemistry. Link

    • Acid Halides for Ester Synthesis.[1][2][9] Chemistry LibreTexts. Link

Sources

Optimized Protocols for the Derivatization of 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This guide details the step-by-step derivatization of 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid , a high-value scaffold in modern medicinal chemistry.

The 7-difluoromethoxy (


)  moiety acts as a critical "lipophilic hydrogen bond donor."[1][2] Unlike the chemically inert trifluoromethoxy (

) group, the

proton is sufficiently acidic to participate in weak hydrogen bonding, functioning as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups while significantly improving metabolic stability and membrane permeability (LogP).[1][3]

This protocol focuses on the C2-carboxylic acid handle, providing validated methods for Amide Coupling and Esterification that preserve the integrity of the sensitive


 group.

Chemical Analysis & Reaction Strategy

Before initiating synthesis, it is crucial to understand the electronic environment of the substrate.

Electronic Profile
  • Acidity: The benzofuran-2-carboxylic acid core is inherently more acidic (pKa ~3.5) than benzoic acid. The electron-withdrawing nature of the 7-

    
     group (
    
    
    
    ) further lowers the pKa, making the carboxylate anion stable but the carbonyl carbon highly electrophilic.
  • Stability of

    
    :  While generally robust, the difluoromethoxy group can undergo hydrolysis to the phenol under extreme acidic forcing conditions  (e.g., conc. HI or HBr reflux). It is also sensitive to strong organolithium bases  (via 
    
    
    
    -elimination of fluoride). Therefore, mild coupling conditions (HATU/DIPEA) are preferred over harsh acid chloride generation or lithiation strategies.
Decision Matrix: Selecting the Right Protocol

The following decision tree guides the selection of reagents based on the target derivative and steric constraints.

DecisionMatrix Start Target Derivative? Amide Amide (Library/SAR) Start->Amide Ester Ester (Prodrug/Int.) Start->Ester Heterocycle Heterocycle (Bioisostere) Start->Heterocycle AmineType Amine Nucleophilicity? Amide->AmineType Alkylation Protocol C: Alkyl Halide/K2CO3 (Mild Base) Ester->Alkylation Hydrazide Protocol D: Hydrazine/T3P (Precursor to Oxadiazoles) Heterocycle->Hydrazide HATU Protocol A: HATU/DIPEA (Standard) AmineType->HATU Primary/Secondary Aliphatic AcCl Protocol B: Oxalyl Chloride (Sterically Hindered/Anilines) AmineType->AcCl Anilines/Weak Nucleophiles

Figure 1: Strategic decision matrix for derivatizing 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid.

Protocol A: High-Yield Amide Coupling (HATU Method)

Application: Best for primary/secondary amines and library generation. Rationale: HATU generates a highly reactive aza-benzotriazole ester species that reacts quickly, minimizing exposure to basic conditions that could degrade the


 group.
Materials
  • Substrate: 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid (1.0 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.

  • Amine: Target amine (1.1 equiv)

Step-by-Step Procedure
  • Activation:

    • Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL/mmol) in a round-bottom flask under Nitrogen/Argon.

    • Add DIPEA (3.0 mmol) via syringe. The solution may darken slightly.

    • Add HATU (1.2 mmol) in one portion.

    • Critical Checkpoint: Stir at Room Temperature (RT) for 15–30 minutes . This pre-activation step ensures complete formation of the activated ester.

  • Coupling:

    • Add the target amine (1.1 mmol) dropwise or in one portion.

    • Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Note: If the amine is an HCl salt, increase DIPEA to 4.0 equiv.

  • Workup (Mild):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 10% Citric Acid (aq) or 1M HCl (Brief wash to remove excess DIPEA/Amine). Do not soak.

      • Saturated

        
         (Removes unreacted acid).
        
      • Brine (Saturated NaCl).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

    • Yield Expectation: 85–95%.

Protocol B: Esterification via Alkylation

Application: Synthesis of methyl/ethyl esters or prodrugs. Rationale: Avoids Fischer esterification (acidic reflux) which risks


 hydrolysis. Uses mild basic alkylation.
Materials
  • Substrate: 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid

  • Alkylating Agent: Methyl Iodide (MeI), Ethyl Bromide, or Benzyl Bromide (1.2 equiv).

  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 equiv).
    
  • Solvent: DMF or Acetone.

Step-by-Step Procedure
  • Slurry Formation:

    • Dissolve the acid (1.0 mmol) in DMF (3 mL).

    • Add powdered

      
       (2.0 mmol). Stir for 10 minutes to form the carboxylate salt.
      
  • Alkylation:

    • Add the alkyl halide (1.2 mmol) dropwise.

    • Stir at RT for 3–12 hours.

    • Temperature Note: If using sterically hindered halides (e.g., Isopropyl bromide), heat to 50°C. Do not exceed 80°C to prevent decarboxylation or elimination.

  • Workup:

    • Pour the mixture into ice-cold water (20 mL). The ester often precipitates as a solid.

    • If solid: Filter and wash with water.

    • If oil: Extract with Methyl tert-butyl ether (MTBE), wash with brine, dry, and concentrate.

Quality Control & Validation Data

To ensure the derivatization was successful and the


 group is intact, compare analytical data against these standards.
NMR Validation Table
MoietySignal TypeChemical Shift (

ppm)
Diagnostic Feature

Triplet (

)
6.50 – 7.30 ppm Large coupling constant (

). If this is a singlet or missing, the group has degraded.
C3-H Singlet (

)
7.40 – 7.60 ppm Characteristic of the benzofuran ring.
Amide NH Broad Singlet8.00 – 9.00 ppm Confirms coupling (Protocol A).
Common Impurities
  • Phenol Hydrolysis Product: If the

    
     group is lost, you will see a broad phenolic -OH peak around 9-10 ppm and loss of the triplet at 6.5-7.3 ppm.
    
  • N-Acyl Urea: A byproduct of DCC/EDC coupling (if HATU is not used). Appears as a complex aliphatic mixture in NMR.

Experimental Workflow Visualization

The following diagram illustrates the optimized workflow for the Amide Coupling (Protocol A), emphasizing the critical "Pre-Activation" step.

Workflow Start Start: Acid + DMF BaseAdd Add DIPEA (Deprotonation) Start->BaseAdd Act Add HATU (Activated Ester) BaseAdd->Act Wait Wait 15 min (CRITICAL) Act->Wait Formation of O-At ester Amine Add Amine Wait->Amine Monitor LC-MS Check (2-4 hrs) Amine->Monitor Finish Isolate Product Monitor->Finish

Figure 2: Optimized HATU coupling workflow. The 15-minute wait time is critical for high yields.

References

  • BenchChem. (2025).[1][2] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[4] Tetrahedron, 61(46), 10827-10852.

  • Erickson, J. A., et al. (2010). "Benzofuran-2-carboxylic acids as PTP1B inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(6), 1935-1938.

Sources

The Strategic Utility of 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with optimized pharmacological profiles is paramount. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy (-OCF₂H) group offers a unique combination of electronic and steric properties that can significantly enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions. When coupled with the privileged benzofuran scaffold, a new and versatile building block, 7-(difluoromethoxy)-1-benzofuran-2-carboxylic acid, becomes available for the synthesis of a new generation of therapeutics.

This technical guide provides a comprehensive overview of the application of 7-(difluoromethoxy)-1-benzofuran-2-carboxylic acid as a foundational element in drug design. We will delve into its inherent properties, plausible synthetic routes, and detailed protocols for its elaboration into diverse chemical libraries for screening against a wide array of biological targets.

The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The benzofuran core is a recurring motif in a multitude of biologically active natural products and synthetic compounds.[1] Its rigid, planar structure provides a well-defined orientation for appended functional groups to interact with biological targets. Benzofuran derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The carboxylic acid at the 2-position serves as a versatile handle for the introduction of various pharmacophoric elements through amide bond formation, esterification, and other coupling reactions.

The Difluoromethoxy Group: A Bioisosteric Advantage

The 7-difluoromethoxy substituent imparts several desirable attributes to the benzofuran scaffold. The strong carbon-fluorine bonds in the -OCF₂H group significantly increase its resistance to oxidative metabolism compared to a simple methoxy group, which can be susceptible to O-dealkylation. This enhanced metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life and reduced clearance of the final drug compound.

Furthermore, the difluoromethoxy group is considered a lipophilic hydrogen bond donor, a rare and valuable feature in drug design. It can act as a bioisostere for hydroxyl, thiol, and even amide groups, potentially improving membrane permeability and target engagement.

Physicochemical Properties: A Comparative Overview

PropertyBenzofuran-2-carboxylic acid[3]Expected Property of 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acidRationale for Change
Molecular Weight162.14 g/mol 228.13 g/mol Addition of -OCF₂H group
LogP (calculated)~2.4~2.8 - 3.2The -OCF₂H group is more lipophilic than -H.
pKa~3.5 - 4.0~3.0 - 3.5The electron-withdrawing nature of the difluoromethoxy group will increase the acidity of the carboxylic acid.
Hydrogen Bond Donor1 (acid)2 (acid and -OCF₂H )The difluoromethoxy group can act as a weak hydrogen bond donor.
Hydrogen Bond Acceptor3 (acid O, furan O)4 (acid O, furan O, -O-CF₂)The oxygen and fluorine atoms of the difluoromethoxy group can act as hydrogen bond acceptors.

Plausible Synthetic Pathway

A likely synthetic route to 7-(difluoromethoxy)-1-benzofuran-2-carboxylic acid would commence with the difluoromethylation of a suitably protected 2,3-dihydroxybenzaldehyde, followed by functional group manipulations to construct the benzofuran ring. A general, plausible synthetic scheme is outlined below.

G cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Intramolecular Cyclization & Hydrolysis A 2,3-Dihydroxybenzaldehyde B 2-Hydroxy-3-(difluoromethoxy)benzaldehyde A->B  Reagents:  CHF₂Cl, Base (e.g., K₂CO₃)  Solvent: DMF C Ethyl 2-(2-formyl-6-(difluoromethoxy)phenoxy)acetate B->C  Reagents:  Ethyl bromoacetate, Base (e.g., K₂CO₃)  Solvent: Acetone or DMF D 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid C->D  Reagents:  1. Base (e.g., NaOEt)  2. Aqueous Acid (e.g., HCl)

Caption: Plausible synthetic route to the target molecule.

Application Protocols: Elaboration of the Building Block

The true utility of 7-(difluoromethoxy)-1-benzofuran-2-carboxylic acid lies in its capacity to be readily diversified into a library of derivatives for biological screening. The carboxylic acid moiety is the primary reactive handle for such modifications.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

This is a widely used and robust method for the synthesis of amides from carboxylic acids and primary or secondary amines.

Materials:

  • 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid

  • Amine of interest (1.0 - 1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 - 1.5 equivalents)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-(difluoromethoxy)-1-benzofuran-2-carboxylic acid (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF or DCM.

  • Add the amine (1.0-1.2 equivalents), HOBt or HOAt (1.1-1.5 equivalents), and DIPEA or TEA (2.0-3.0 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.1-1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography on silica gel.

G cluster_0 Activation cluster_1 Coupling CarboxylicAcid 7-(Difluoromethoxy)-1- benzofuran-2-carboxylic acid ActiveEster O-Acylisourea intermediate CarboxylicAcid->ActiveEster Reaction EDC EDC EDC->ActiveEster Amide Amide Product ActiveEster->Amide Nucleophilic Attack Amine R-NH₂ Amine->Amide

Caption: Workflow for amide coupling.

Protocol 2: Esterification under Fischer-Speier Conditions

For the synthesis of ester derivatives, a straightforward acid-catalyzed esterification can be employed.

Materials:

  • 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid

  • Alcohol of interest (as solvent or in excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve or suspend 7-(difluoromethoxy)-1-benzofuran-2-carboxylic acid in the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).

  • Heat the reaction mixture to reflux and stir for 2-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If the alcohol is a low-boiling solvent, remove it under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography or distillation.

Potential Therapeutic Applications

Given the broad biological activities of the benzofuran scaffold, derivatives of 7-(difluoromethoxy)-1-benzofuran-2-carboxylic acid could be explored for a variety of therapeutic targets.

  • Oncology: The benzofuran nucleus is present in numerous compounds with anticancer properties.[4] Amide derivatives could be designed to target kinases, histone deacetylases (HDACs), or other enzymes implicated in cancer progression.

  • Infectious Diseases: The antimicrobial potential of benzofurans is well-documented.[5] Libraries of amides and esters derived from the title compound could be screened against a panel of bacterial and fungal pathogens.

  • Neurodegenerative Diseases: Certain benzofuran derivatives have shown activity as modulators of enzymes involved in neuroinflammation and amyloid-beta aggregation.[6] The difluoromethoxy group could enhance brain penetration, making this scaffold attractive for CNS drug discovery.

  • Inflammation and Immunology: Benzofuran-2-carboxylic acid derivatives have been investigated as inhibitors of targets such as lymphoid tyrosine phosphatase (LYP) for cancer immunotherapy.[7]

G cluster_0 Potential Therapeutic Areas BuildingBlock 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid Versatile synthetic handle (-COOH) Oncology Oncology BuildingBlock->Oncology Kinase Inhibitors, HDAC Inhibitors InfectiousDiseases Infectious Diseases BuildingBlock->InfectiousDiseases Antibacterial, Antifungal Agents Neurodegeneration Neurodegeneration BuildingBlock->Neurodegeneration Enzyme Modulators Immunology Immunology BuildingBlock->Immunology LYP Inhibitors

Caption: Potential applications of the building block.

Conclusion

7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid represents a highly promising and versatile building block for contemporary drug discovery. The strategic combination of the privileged benzofuran scaffold with the advantageous properties of the difluoromethoxy group provides a robust platform for the synthesis of novel chemical entities with potentially enhanced pharmacological profiles. The protocols outlined in this guide offer a starting point for the exploration of this exciting chemical space, with the ultimate goal of developing next-generation therapeutics to address unmet medical needs.

References

  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. (2023). European Journal of Medicinal Chemistry, 258, 115599.
  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013).
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(57), 33355-33379.
  • PubChem. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Malki, J. S., Al-Zighaibi, A. I., & El-Sharkawy, K. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4785.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Organic & Biomolecular Chemistry, 14(3), 792-795.
  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. (2014). Journal of Medicinal Chemistry, 57(15), 6493-6508.
  • PubChem. (n.d.). Lumacaftor. Retrieved from [Link]

  • Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2013). Journal of Chemistry, 2013.
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). Molecules, 23(3), 698.
  • Application Notes and Protocols for the Synthesis of Amides from 2-Furancarboxylic Acid. (n.d.). BenchChem.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Organic & Biomolecular Chemistry, 14(3), 792-795.
  • Development of dual-acting benzofurans for thromboxane A2 receptor antagonist and prostacyclin receptor agonist: synthesis, structure-activity relationship, and evaluation of benzofuran derivatives. (2008). Journal of Medicinal Chemistry, 51(18), 5693-5705.
  • Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. (2022). Antiviral Research, 205, 105387.
  • PubChem. (n.d.). 6,7-difluoro-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

  • Construction of 3-oxo-3H-spiro[benzofuran-2,1'-cyclopentane] carboxylic acid derivatives via phosphine-catalyzed [4 + 1] annulations and their biological evaluation against fibrosis. (2025). Bioorganic & Medicinal Chemistry, 129, 117439.
  • Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). (2022). Technical Disclosure Commons.
  • Z-FR-AMC (trifluoroacet
  • C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. (2023).
  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]

  • benzofuran carboxylic acid suppliers USA. (n.d.). GuideChem.
  • benzofuran-2-carboxylic acid (4-methoxy-phenyl)-amide. (n.d.). Sigma-Aldrich.
  • Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). (2022). Technical Disclosure Commons.

Sources

Troubleshooting & Optimization

Recrystallization techniques for high-purity benzofuran carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Imperative

Benzofuran carboxylic acids are critical pharmacophores in drug discovery, serving as intermediates for anti-arrhythmic agents (e.g., Amiodarone analogues), antitumor candidates, and antitubercular agents. However, their planar aromatic structure leads to strong


-

stacking, often trapping impurities like unreacted salicylaldehydes or decarboxylated byproducts.

This guide moves beyond standard textbook protocols. It addresses the specific physicochemical challenges of the benzofuran ring—namely, its tendency to "oil out" in aqueous mixtures and its susceptibility to thermal decarboxylation.

Module 1: Solvent Selection & Thermodynamics

Q: Which solvent system yields the highest purity for Benzofuran-2-carboxylic acid?

A: There is no single "magic" solvent, but Glacial Acetic Acid (AcOH) and Ethanol/Water (EtOH/H₂O) systems offer distinct mechanistic advantages depending on your impurity profile.

The Solvent Decision Matrix
Solvent SystemPrimary MechanismBest For Removing...Operational Risk
Glacial Acetic Acid Disrupts carboxylic acid dimers; high solubility at

.
Structural isomers, inorganic salts, colored oligomers.Freezing point is high (

C); requires careful filtration.
Ethanol / Water Anti-solvent precipitation (Polarity shift).Unreacted starting materials (Salicylaldehydes), non-polar byproducts.High risk of oiling out if water is added too fast.
Toluene Temperature-dependent solubility.Decarboxylated benzofuran (highly soluble in Toluene).Low recovery yield if not cooled to

C.
Expert Insight: Why Acetic Acid?

Benzofuran carboxylic acids exist as stable hydrogen-bonded dimers in the solid state. Non-protic solvents (like Toluene) often fail to break these dimers effectively, leading to the occlusion of impurities within the crystal lattice. Glacial acetic acid acts as a "competitive binder," breaking the dimer network during dissolution and allowing the crystal lattice to reform more purely upon cooling [1].

Workflow Visualization: Solvent Selection Logic

SolventSelection Start Start: Analyze Crude Material ImpurityCheck Primary Impurity Type? Start->ImpurityCheck Isomers Isomers / Dimer-Trapped Impurities ImpurityCheck->Isomers High NonPolar Decarboxylated Byproducts (Benzofuran core) ImpurityCheck->NonPolar High Salts Inorganic Salts / Polar Residues ImpurityCheck->Salts High Action_AcOH Protocol A: Glacial Acetic Acid (High Thermal Gradient) Isomers->Action_AcOH Action_Tol Protocol B: Toluene Recrystallization (Remove Non-Polars) NonPolar->Action_Tol Action_EtOH Protocol C: EtOH/Water (Standard Polarity Shift) Salts->Action_EtOH

Figure 1: Decision tree for selecting the optimal recrystallization solvent based on impurity profile.

Module 2: Troubleshooting "Oiling Out"

Q: My product separates as a sticky oil instead of crystals during cooling. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the solution enters the metastable zone too deeply before nucleation can occur. This is common in Benzofuran derivatives due to their low melting points relative to the boiling point of water.

The Root Cause

In an EtOH/Water system, if the water (anti-solvent) is added too quickly, the local supersaturation spikes. The system lowers its energy by forming a disordered liquid (oil) rather than an ordered solid (crystal).

Protocol: The "Reverse Addition" Technique

To prevent oiling out, do not add water to the hot ethanol solution. Instead, use this reverse method:

  • Dissolve the crude acid in the minimum amount of boiling Ethanol.

  • Prepare a separate vessel with water heated to ~60°C (below the oiling threshold).

  • Seed the water with pure crystals (0.1 wt%).

  • Add the hot Ethanol solution dropwise into the warm water with vigorous stirring.

  • Cool slowly (10°C/hour).

Why this works: This maintains a low, constant supersaturation level, forcing the system to deposit mass onto the seed crystals rather than aggregating into oil droplets [2].

OilingOut Problem Symptom: Oiling Out Check1 Check: Cooling Rate Problem->Check1 Check2 Check: Solvent Ratio Check1->Check2 Rate OK Sol1 Solution: Reheat to Clear Point Check1->Sol1 Too Fast Sol2 Solution: Add 5% more Good Solvent Check2->Sol2 Too much Water Sol3 Solution: Seed at T_cloud + 2°C Check2->Sol3 Ratio OK Sol1->Sol3 Next Step

Figure 2: Troubleshooting logic for Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Managing Decarboxylation & Stability

Q: I see a new impurity peak (RRT ~1.2) after recrystallization.[1][2][3] What happened?

A: You likely induced Thermal Decarboxylation . Benzofuran-2-carboxylic acid has a melting point of ~193-196°C [3].[4][5][6][7] However, in solution—especially acidic ones—it can lose


 at temperatures as low as 80-100°C if heating is prolonged.

Reaction:



Prevention Protocol
  • Limit Thermal History: Never reflux for >30 minutes.

  • Avoid Mineral Acids: Do not use HCl or

    
     to acidify during the workup if heat is involved. Use Formic Acid or Acetic Acid.
    
  • Vacuum Drying: Dry crystals at 40-50°C under high vacuum (<10 mbar) rather than using an oven at >80°C.

Module 4: Color Removal (Activated Carbon)

Q: The product is chemically pure (NMR) but has a yellow/brown tint. How do I remove it?

A: The color comes from trace oxidation products (quinones) or polymerized salicylaldehyde residues. Standard recrystallization often fails to remove these planar chromophores.

The "Carbon Spike" Protocol

Note: Not all carbon is created equal. For benzofurans, use steam-activated carbon with a high mesopore volume (e.g., Norit SX Ultra).

  • Dissolve crude material in Ethanol (20 volumes) at 60°C.

  • Add Activated Carbon (5 wt% relative to substrate).

    • Critical: Do not add carbon to a boiling solution; it will boil over.

  • Stir for 15 minutes at 60°C.

  • Filter hot through a Celite pad (diatomaceous earth) to remove fines.

  • Proceed to crystallization.

Warning: Carbon can adsorb up to 10-15% of your product if used in excess. Stick to the 5 wt% limit [4].

References

  • Crystallization Dynamics: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link] (Accessed 2023-10-26).

  • Physical Properties: Benzofuran-2-carboxylic acid | C9H6O3.[6] PubChem, National Library of Medicine. Available at: [Link] (Accessed 2023-10-26).

  • Purification Strategies:Activated carbon filtration for purification of benzodiazepine ADCs. Google Patents (US9453046B2).

Sources

Technical Support Center: Resolving HPLC Peak Tailing for Fluorinated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographers analyzing fluorinated carboxylic acids (FCAs), including per- and polyfluoroalkyl substances (PFAS). This guide provides in-depth, field-tested solutions to one of the most persistent challenges in HPLC: peak tailing. Here, we move beyond simple checklists to explain the underlying chemical and physical interactions causing poor peak shape and provide structured, actionable troubleshooting workflows.

Frequently Asked Questions (FAQs): The "Why" Behind FCA Peak Tailing

This section addresses the fundamental mechanisms that lead to asymmetric peaks when analyzing this unique class of compounds.

Q1: Why are fluorinated carboxylic acids prone to peak tailing in reversed-phase HPLC?

A1: Peak tailing for FCAs is a multi-factorial issue stemming from undesirable secondary interactions within the HPLC system. The primary causes are:

  • Silanol Interactions: The most common culprit is the interaction between the acidic carboxyl group of the analyte and residual silanol groups (Si-OH) on the silica-based stationary phase.[1][2] Even with modern end-capping, some acidic silanols remain.[1][3] At typical mobile phase pH values, these silanols can be ionized (Si-O⁻) and interact strongly with the polar carboxyl group, creating a secondary retention mechanism that delays a portion of the analyte molecules and causes tailing.[1][4]

  • Metal Chelation: Fluorinated acids, particularly those with adjacent polar groups, can chelate with active metal sites in the HPLC flow path.[5][6][7] This includes stainless steel frits, tubing, and even trace metals within the silica packing material itself.[6][7][8] This interaction acts as another form of secondary retention, leading to significant peak asymmetry and, in severe cases, complete loss of the analyte signal.[5]

  • Sub-Optimal Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, the compound will exist in both its protonated (less retained) and deprotonated (more retained) forms. This dual state can lead to broadened or tailing peaks.[9] For many short-chain PFCAs, the pKa can be surprisingly low (0-1), making complete protonation challenging.

Q2: What makes "acidic" silanols so problematic?

A2: Not all silanol groups are equal. Lone or acidic silanols have a pKa around 3.8–4.2 and are highly surface-active.[10] Their acidity is often increased by the presence of trace metal impurities within the silica matrix, which act as electron-withdrawing agents.[8][10] These activated silanols are the primary sites for strong, unwanted ionic or hydrogen-bonding interactions that cause peak tailing for polar analytes like carboxylic acids.[3][6][10]

Q3: My column is "fully end-capped." Why do I still see tailing?

A3: End-capping, the process of deactivating silanol groups with a small silylating agent like trimethylsilyl (TMS), is never 100% complete.[1][11] Steric hindrance prevents the bulky C18 chains and the smaller end-capping reagents from reaching every silanol group on the silica surface.[3] Consequently, a population of residual silanols always remains, which can cause tailing, especially with highly sensitive analytes.[1][12]

Troubleshooting Guides: From Problem to Resolution

This section provides structured, step-by-step workflows to diagnose and solve specific peak tailing issues.

Guide 1: Initial Diagnosis & Mobile Phase Optimization

This should always be the first line of defense, as it is the least invasive and most cost-effective approach.

Problem: My FCA peaks are showing moderate to severe tailing (Asymmetry Factor > 1.2).

Logical Workflow:

// Nodes start [label="Observe Peak Tailing\n(As > 1.2)", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is mobile phase pH\n< 3.0?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a1_yes [label="Yes"]; a1_no [label="No"];

sol1 [label="STEP 1: Adjust Mobile Phase pH\nLower pH to 2.5-3.0 with 0.1% Formic Acid.\nRationale: Protonates silanols to minimize\nsecondary interactions.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

q2 [label="Peak shape improved?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a2_yes [label="Yes"]; a2_no [label="No"];

sol2 [label="STEP 2: Add Competing Agent\nIntroduce 10-20mM Ammonium Formate/Acetate.\nRationale: Buffer ions compete for active sites\nand increase ionic strength.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end_good [label="Problem Resolved.\nMonitor method robustness.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

proceed [label="Proceed to Guide 2:\nHardware & Column Issues", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> sol1 [label="No"]; sol1 -> q2; q1 -> q2 [label="Yes"]; q2 -> end_good [label="Yes"]; q2 -> sol2 [label="No"]; sol2 -> proceed; } dot Caption: Troubleshooting Workflow for Mobile Phase Optimization.

Detailed Protocol: Mobile Phase Adjustment

  • Lower the pH: The most effective initial step is to lower the mobile phase pH to ≤ 3.0.[7][8] This ensures that the vast majority of surface silanol groups are protonated (Si-OH) and thus electrically neutral, minimizing ionic interactions.[7][11]

    • Action: Add 0.1% formic acid to your aqueous mobile phase. Formic acid is MS-friendly and sufficiently strong for this purpose.[13]

  • Increase Ionic Strength/Buffering: If lowering the pH is not sufficient or feasible, increasing the buffer concentration can help.

    • Action: Add a volatile buffer like ammonium formate or ammonium acetate at a concentration of 10-20 mM.[11] The buffer ions can competitively interact with active sites, effectively shielding the analyte from them.[7]

    • Caution: For LC-MS applications, keep buffer concentrations below 10 mM to avoid ion suppression.[11] For LC-UV, concentrations can be higher (e.g., 25 mM), but check buffer solubility in your organic mobile phase to prevent precipitation.[11]

Guide 2: Investigating Hardware and Column Interactions

If mobile phase adjustments fail, the problem likely lies with interactions between the analyte and the system hardware or the column itself.

Problem: Peak tailing persists even with an optimized, low-pH mobile phase. The effect is worse for low-concentration standards.

Mechanism of Hardware/Silanol Interaction

// Edges with labels analyte -> node1:f0 [label=" Desired Hydrophobic\n Interaction (Retention)", color="#34A853", fontcolor="#34A853"]; analyte -> node2:f0 [label=" Undesired Silanol\n Interaction (Tailing)", color="#EA4335", fontcolor="#EA4335", style=dashed]; analyte -> node3:f1 [label=" Undesired Metal\n Chelation (Tailing)", color="#EA4335", fontcolor="#EA4335", style=dashed]; } dot Caption: Primary causes of peak tailing for FCAs.

Troubleshooting Steps & Solutions

  • System Passivation: Metal ions can leach from stainless steel components and create active sites for chelation.[14][15] Passivation creates a protective oxide layer that minimizes these interactions.[14][16]

    • Protocol for System Passivation:

      • Remove the column and install a union.

      • Flush the system with HPLC-grade water for 15 minutes at 1 mL/min.[14]

      • Flush with 30-35% Nitric Acid (6N HNO₃) for 30-60 minutes at 1 mL/min.[14][16] CAUTION: Ensure all system components are compatible with strong acid.

      • Flush thoroughly with HPLC-grade water until the eluent is neutral (check with pH paper). This may take 60+ minutes.[16]

      • Flush with isopropanol or methanol to remove residual water.[14]

    • Frequency: This procedure should be repeated periodically (e.g., every 1-2 times a year) as the passive layer can degrade over time.[14][15]

  • Use of Chelating Agents: Adding a weak chelating agent to the mobile phase can "scavenge" metal ions in the flow path, preventing them from interacting with your analyte.

    • Action: Add a very low concentration (e.g., 1 ppm) of a chelator like citric acid or medronic acid to the mobile phase. This has been shown to reduce peak tailing by as much as 40% for sensitive compounds.[5]

    • Note: This is a powerful diagnostic tool. If the addition of a chelator dramatically improves peak shape, it strongly indicates that metal interaction is a primary cause of the tailing.

  • Column Selection & Hardware: If the above steps do not resolve the issue, consider a more permanent hardware solution.

    • Column Choice: Select a modern, high-purity, Type B silica column that has very low metal content and is robustly end-capped.[8] Columns with hybrid particle technology or charged surface technology can also offer improved peak shape for challenging compounds under low ionic strength conditions.[17]

    • Inert Hardware: For ultimate performance with highly sensitive or low-level analyses, switch to an HPLC system and column with bio-inert or metal-free components (e.g., PEEK, MP35N, or specially coated stainless steel).[5][14] These systems are designed to eliminate analyte-to-metal interactions.[5]

Summary Table of Troubleshooting Strategies

Strategy Probable Cause Addressed Methodology Pros Cons/Cautions
pH Adjustment Silanol InteractionsLower mobile phase pH to < 3.0 with 0.1% Formic Acid.[8][11]Simple, effective, MS-compatible.May alter selectivity; potential for silica dissolution on older columns.[11]
Buffer Addition Silanol InteractionsAdd 10-20 mM Ammonium Formate/Acetate.[11]Masks silanol sites, increases ionic strength.Can cause ion suppression in MS (>10 mM); check solubility.[11]
System Passivation Metal ChelationFlush system with 6N Nitric Acid.[14][16]Highly effective at removing metal active sites.Temporary solution[15]; requires careful flushing; incompatible with some hardware.
Chelating Additive Metal ChelationAdd ~1 ppm citric acid to mobile phase.[5]Excellent diagnostic tool; can significantly improve peak shape.May not be suitable for all detectors or applications.
Inert Hardware Metal ChelationUse PEEK, coated steel, or bio-inert columns/systems.[5][14]Permanent solution; eliminates metal interactions.Higher initial cost.
Column Change Silanol Interactions, Metal ImpuritiesSwitch to a modern Type B, hybrid, or charged-surface column.[8][17]Better peak shape by design.Requires method re-validation.

By systematically applying these principles—starting with mobile phase optimization and progressing to hardware solutions—researchers can effectively diagnose, troubleshoot, and resolve the complex issue of peak tailing for fluorinated carboxylic acids, leading to more accurate, robust, and reliable chromatographic data.

References

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021). Labcompare. [Link]

  • Column Watch: Methods for the Passivation of HPLC Instruments and Columns - ResearchGate. (n.d.). ResearchGate. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023). Pharma Growth Hub. [Link]

  • Successful passivation of an HPLC system - Analytics-Shop. (n.d.). Analytics-Shop. [Link]

  • Cleaning and Passivation of Liquid Chromatography - Welch Materials. (2024). Welch Materials. [Link]

  • The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. [Link]

  • How To Passivate HPLC Stainless Steel For Corrosion Resistance - SilcoTek. (2017). SilcoTek. [Link]

  • HPLC solvents and mobile phase additives. (n.d.). Swansea University. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025). Phenomenex. [Link]

  • Methods for the Passivation of HPLC Instruments and Columns | LCGC International. (2023). LCGC International. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020). LCGC International. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025). Chrom Tech, Inc.[Link]

  • HPLC Column Performance. (n.d.). Waters Corporation. [Link]

  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025). alwsci. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). ChromaNik Technologies Inc.[Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. (n.d.). LCGC North America. [Link]

Sources

Preventing decarboxylation of benzofuran-2-carboxylic acids during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Stability of Benzofuran-2-Carboxylic Acids Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Yield Loss / Product Degradation)

Executive Summary

Users synthesizing benzofuran-2-carboxylic acids often report the formation of "oils" or "tars" during the final acidification step of saponification. This is a classic signature of decarboxylation . The benzofuran-2-carboxylic acid moiety is inherently unstable because the carboxyl group is directly attached to the heteroaromatic ring (alpha-position). Under acidic conditions or high heat, the ring facilitates the loss of CO₂ to form the thermodynamically stable (and often liquid) benzofuran.

This guide provides a validated protocol to prevent this degradation, backed by mechanistic insights and alternative pathways.

Module 1: The "Safe" Isolation Protocol

Issue: "My product precipitated nicely but turned into an oil during drying" or "The solid redissolved and bubbled upon adding HCl."

Root Cause: The heat of neutralization and low pH (<2) during workup accelerates protodecarboxylation.

Optimized Workflow: Do NOT simply dump acid into your reaction mixture. Follow this "Cold & Controlled" method.

ParameterStandard (Risky) ConditionOptimized (Safe) Condition
Temperature Room Temp or Reflux0°C to 5°C (Ice Bath)
Acid Concentration Conc. HCl (12M)Dilute HCl (1M or 2M)
Target pH pH 1 (Strongly Acidic)pH 3–4 (Just below pKa)
Drying Method Oven (>60°C)Vacuum Desiccator (Ambient Temp)

Step-by-Step Protocol:

  • Saponification: Perform hydrolysis of the ester (ethyl benzofuran-2-carboxylate) using NaOH/EtOH as standard.

  • Solvent Swap: Evaporate the ethanol under reduced pressure at <40°C. Do not heat to dryness; leave a concentrated aqueous residue. Dilute with cold water.[1]

  • The Critical Step (Acidification):

    • Place the flask in an ice/salt bath and cool to 0°C .

    • Add 1M HCl dropwise with vigorous stirring.

    • Monitor pH continuously. The pKa of benzofuran-2-carboxylic acid is ~3.5. You only need to reach pH 3.0–3.5 to precipitate the free acid. Going to pH 1 drastically increases the rate of decarboxylation [1].

  • Filtration: Filter the precipitate immediately while cold. Wash with ice-cold water.

  • Drying: Dry under high vacuum at room temperature. Avoid oven drying.

Module 2: Mechanistic Insights (Why is this happening?)

To prevent the problem, you must understand the enemy. The decarboxylation of benzofuran-2-carboxylic acids is typically an acid-catalyzed protodecarboxylation (SEAr mechanism).

The Mechanism

The heteroatom (Oxygen) donates electron density into the ring, making the C2 position (ipso to the carboxyl) nucleophilic. A proton (


) attacks C2, breaking the aromaticity temporarily. The system re-aromatizes by ejecting 

.

Decarboxylation Substrate Benzofuran-2-COOH (Stable at Neutral pH) Protonation Ipso-Protonation (C2) (Rate Limiting Step) Substrate->Protonation + H+ (Acidic pH) Intermediate Tetrahedral Intermediate (Non-Aromatic) Protonation->Intermediate Product Benzofuran (Oil) + CO2 (Gas) Intermediate->Product - CO2

Figure 1: The acid-catalyzed protodecarboxylation pathway. Note that the proton acts as an electrophile attacking the C2 position.

Substituent Effects (The "Danger Zone")

Users often ask why some derivatives degrade faster than others.

  • Electron-Donating Groups (EDGs): Substituents like -OMe, -Me, -OH at the 5- or 6-position increase electron density at C2. This makes the ring easier to protonate, significantly accelerating decarboxylation .

    • Advice: If you have a 5-methoxy derivative, be extremely strict with the pH 3-4 limit [2].

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -Cl, -Br deactivate the ring, making protonation difficult. These derivatives are generally more stable and can withstand lower pH [3].

Module 3: Troubleshooting Guide

SymptomDiagnosisCorrective Action
Product is an oil Complete decarboxylation has occurred.Check NMR for loss of COOH peak (~13 ppm) and appearance of C2-H singlet (~7.5 ppm). Cannot reverse. Repeat synthesis with "Cold & Controlled" protocol.
Bubbling during acid addition Active release of CO₂.You are adding acid too fast or the solution is too warm. Stop immediately, cool to 0°C, and proceed slower.
Low Yield Partial decarboxylation or product solubility.Benzofuran-2-carboxylic acids are slightly soluble in water. Ensure the final volume is minimized and keep it ice-cold during filtration.

Module 4: Alternative Synthetic Routes

If the "Cold & Controlled" acid workup fails (common with very electron-rich substrates), avoid aqueous acid entirely using these alternative methods:

Option A: Enzymatic Hydrolysis (Mildest)

Use Candida antarctica lipase B (CAL-B) for hydrolysis. This proceeds at neutral pH and room temperature (or 0°C), completely bypassing the acid-catalyzed instability [4].

Option B: Anhydrous Ester Cleavage

Use Trimethylsilyl iodide (TMSI) or


 in dichloromethane.
  • Protocol: React ester with TMSI -> Silyl ester intermediate -> Quench with mild buffer.

  • Benefit: Avoids the "hot aqueous acid" environment entirely.

Option C: Rap-Stoermer Modification

If building the ring from salicylaldehyde and alpha-halo esters, consider using microwave irradiation with solid-supported catalysts (like


). This often allows isolation of the salt or ester which can be carefully processed, rather than subjecting the free acid to prolonged reflux [5].

References

  • NIST Chemistry WebBook. Benzofuran-2-carboxylic acid Properties & Stability.Link

  • Bhaskar, G., & Yadav, A. K. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry.[1] (Demonstrates stability differences between chloro- and methoxy-substituted derivatives). Link

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. (Discusses synthesis of stable 5-chloro and 5-nitro derivatives). Link

  • Guzmán, A., et al. Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. (Highlighting enzymatic routes for sensitive substrates). Link

  • Gullapalli, K., et al. (2010). An Expedient Synthesis of Enantioenriched Substituted (2-Benzofuryl) Arylcarbinols via Tandem Rap-Stoermer. (Rap-Stoermer reaction conditions). Link

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity. Among these, compounds featuring the difluoromethoxy group (-OCHF₂) are of particular interest. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active agents. We will explore the theoretical underpinnings of its spectral features, provide a practical guide for spectral acquisition, and compare its signature resonances with those of related structural motifs.

The Structural Significance of 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid

The benzofuran core is a prevalent scaffold in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The addition of a difluoromethoxy group at the 7-position introduces a lipophilic and metabolically stable moiety that can significantly influence the molecule's interaction with biological targets. The carboxylic acid function at the 2-position provides a handle for further chemical modifications, making this compound a versatile building block in medicinal chemistry. Accurate structural elucidation via NMR spectroscopy is paramount to ensure the purity and identity of this crucial intermediate.

Decoding the ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum of 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid is expected to exhibit distinct signals corresponding to the aromatic protons of the benzofuran ring, the proton of the difluoromethoxy group, the proton on the furan ring, and the acidic proton of the carboxylic acid. The anticipated chemical shifts and coupling patterns are a direct consequence of the electronic environment of each proton.

The Aromatic Region: A Window into Substitution Patterns

The protons on the benzene ring (H-4, H-5, and H-6) form a coupled spin system that provides a wealth of structural information. Their chemical shifts are influenced by the electron-donating effect of the benzofuran oxygen and the electron-withdrawing nature of the difluoromethoxy group and the carboxylic acid.

Based on data from various benzofuran derivatives, the aromatic protons are expected to resonate in the range of δ 7.0-8.0 ppm.[3][4][5] The specific coupling patterns (doublets, triplets, or doublet of doublets) will be dictated by the ortho, meta, and para relationships between the protons. For instance, H-4 is expected to be a doublet of doublets due to coupling with H-5 and H-6.

The Furan Ring Proton: A Distinct Singlet

The proton at the 3-position of the benzofuran ring (H-3) is typically observed as a singlet in the region of δ 7.0-7.5 ppm.[6] Its chemical shift is influenced by the neighboring carboxylic acid group.

The Difluoromethoxy Proton: A Characteristic Triplet

A key feature in the ¹H NMR spectrum is the signal from the proton of the difluoromethoxy group (-OCHF₂). Due to coupling with the two adjacent fluorine atoms, this proton appears as a triplet.[7] The typical chemical shift for such a proton is in the range of δ 6.5-7.5 ppm, with a characteristic geminal coupling constant (²JHF) of approximately 70-75 Hz.[7][8] This distinct signal is a definitive indicator of the presence of the -OCHF₂ group.

The Carboxylic Acid Proton: A Broad Singlet

The acidic proton of the carboxylic acid group (-COOH) is typically observed as a broad singlet at a downfield chemical shift, often above δ 10 ppm. Its exact position and broadness can be influenced by the solvent, concentration, and temperature.

Experimental Protocol for ¹H NMR Spectral Acquisition

To obtain a high-quality ¹H NMR spectrum of 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts, particularly for the acidic proton.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher, to ensure adequate signal dispersion.[9]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the signals to determine the relative number of protons for each resonance.

Visualizing the Workflow

Caption: Experimental workflow for ¹H NMR analysis.

Comparative Data Summary

The following table summarizes the expected ¹H NMR spectral data for 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid, based on the analysis of related compounds.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constant (J, Hz)
COOH> 10br s-
H-47.2 - 7.8ddJortho ≈ 7-9, Jmeta ≈ 1-2
H-57.0 - 7.6t or ddJortho ≈ 7-9
H-67.0 - 7.6dJortho ≈ 7-9
H-37.0 - 7.5s-
-OCHF₂6.5 - 7.5t²JHF ≈ 70-75

Note: Chemical shifts are referenced to TMS. The exact values may vary depending on the solvent and experimental conditions.

Conclusion

The ¹H NMR spectrum of 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid provides a detailed fingerprint of its molecular structure. By understanding the characteristic chemical shifts and coupling patterns of the benzofuran core and the unique difluoromethoxy group, researchers can confidently verify the identity and purity of this important synthetic intermediate. The comparison with spectral data from analogous compounds provides a robust framework for accurate spectral interpretation, a critical step in advancing drug discovery and development programs.

References

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024-01-08). Vertex AI Search.
  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Is there any proton NMR or H-NMR of 2-benzoylbenzofuran? - ResearchGate. (2013-08-31).
  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
  • Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. Anasazi Instruments.
  • Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones - MDPI. MDPI.
  • NMR Coupling Constants - Chemical Instrumentation Facility.
  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... - ResearchGate.
  • Benzofuran | C8H6O | CID 9223 - PubChem - NIH.
  • Fluorine NMR. University of Wisconsin-Madison.
  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC.
  • Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with - AWS. Amazon Web Services.
  • Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate.
  • Benzofuran(271-89-6) 1H NMR spectrum - ChemicalBook. ChemicalBook.
  • Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Deriv
  • Two series of benzofuran and benzodifuran chelating chromophores with DR/NIR emission and anticancer activity - iris.unina.it. Università degli Studi di Napoli Federico II.
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB022714) - FooDB. FooDB.
  • 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. (2022-03-30). Royal Society of Chemistry.
  • 1 H– 1 H Coupling in Proton NMR - ACD/Labs. (2025-08-21). ACD/Labs.
  • Coupling Constants For 1h and 13c NMR | PDF | Physical Chemistry - Scribd. Scribd.
  • GUIDE TO FLUORINE NMR FOR ORGANIC CHEMISTS - download. Wiley.
  • Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Raymond J. Abraham and Mark Edgar**. - Modgraph. Modgraph.
  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. University of Wisconsin-Madison.
  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024-03-19). Chemistry LibreTexts.
  • Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. | Request PDF - ResearchGate. (2025-08-06).
  • Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid - ResearchGate.

Sources

LC-MS fragmentation patterns of 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: LC-MS/MS Fragmentation & Analytical Profiling of 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic Acid

Executive Summary & Strategic Context

7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid (DFMBCA) is a critical pharmacophore in medicinal chemistry, often serving as a lipophilic scaffold in the synthesis of phosphodiesterase (PDE) inhibitors and anti-inflammatory agents. The inclusion of the difluoromethoxy (


) group acts as a bioisostere for methoxy or hydroxy groups, enhancing metabolic stability and membrane permeability.

This guide provides an in-depth technical comparison of the LC-MS/MS fragmentation behavior of DFMBCA against its structural analogs (Methoxy- and Hydroxy-variants). By understanding the specific neutral losses and ionization preferences driven by the


 moiety, researchers can design higher-specificity Multiple Reaction Monitoring (MRM) transitions, avoiding cross-talk with metabolic byproducts.

Chemical Identity & Physicochemical Profile

PropertySpecification
Compound Name 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid
Formula

Monoisotopic Mass 228.0234 Da
Key Substituents Carboxylic Acid (C2), Difluoromethoxy (C7)
pKa (Predicted) ~3.5 (Carboxylic acid), making ESI(-) the preferred mode.
LogP (Predicted) ~2.8 (Moderate Lipophilicity)

Experimental Methodology (Self-Validating Protocol)

To ensure reproducible fragmentation data, the following protocol utilizes a "Ramp-Collision" approach to capture both labile and stable fragments in a single injection.

Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+, pH control for ESI-).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 5 minutes. The lipophilic

    
     group typically results in retention times 1.5x longer than non-fluorinated analogs.
    
Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (Primary) and Positive Mode (Secondary).

  • Source Temp: 350°C (High temp required to desolvate the stable benzofuran core).

  • Collision Energy (CE): Stepped Ramp (15, 30, 45 eV).

    • Why: Low CE (15 eV) preserves the decarboxylated ion. High CE (45 eV) forces the rupture of the chemically inert

      
       bonds.
      

Deep Dive: Fragmentation Patterns & Mechanism

The fragmentation of DFMBCA is distinct due to the competing stability of the benzofuran ring and the lability of the carboxylic acid.

Negative Ion Mode (ESI-) - The Gold Standard

In negative mode, the molecule forms a stable deprotonated ion


.
  • Precursor Ion:

    
     227.02
    
  • Primary Pathway (Decarboxylation): The most energetically favorable step is the loss of

    
     (44 Da) from the C2 position. This is characteristic of benzofuran-2-carboxylic acids.
    
    • Transition:

      
      
      
  • Secondary Pathway (Difluorocarbene Loss): The resulting anion (

    
     183) undergoes a specific rearrangement involving the difluoromethoxy group. Unlike methoxy groups which lose methyl radicals (
    
    
    
    , 15 Da), the
    
    
    group eliminates a neutral difluorocarbene (
    
    
    , 50 Da) or undergoes
    
    
    elimination (20 Da) depending on internal energy.
    • Transition:

      
       (Loss of 
      
      
      
      )
    • Mechanistic Insight: The loss of 50 Da is a diagnostic "fingerprint" for aryl difluoromethyl ethers.

Positive Ion Mode (ESI+)

While less sensitive due to the acidic nature of the molecule, ESI+ provides complementary structural data.

  • Precursor Ion:

    
    
    
  • Primary Loss:

    
     (18 Da) from the carboxylic acid (Acylium ion formation).
    
    • Transition:

      
      
      
  • Secondary Loss:

    
     (28 Da) from the furan ring contraction.
    

Comparative Analysis: DFMBCA vs. Alternatives

This section compares DFMBCA with its two most common structural analogs: the Methoxy-analog (metabolic precursor) and the Hydroxy-analog (hydrolysis metabolite).

Analytical Performance Matrix
FeatureDFMBCA (Product) Methoxy-Analog Hydroxy-Analog
Substituent



Precursor (

, ESI-)
227 191177
Retention Time Late (High Lipophilicity) MediumEarly (Polar)
Diagnostic Neutral Loss 50 Da (

)
15 Da (

)
44 Da (

) only
Specificity High (Fluorine mass defect)Medium (Common isobaric interferences)Low (Matrix suppression risk)
Metabolic Stability High (Blocked oxidation)Low (O-demethylation prone)N/A (Metabolite)
Performance Verdict
  • Selectivity: DFMBCA offers superior selectivity in complex matrices. The mass defect of fluorine and the unique loss of 50 Da allow for noise-free MRM windows compared to the Methoxy-analog, which suffers from high background noise in biological samples.

  • Sensitivity: The Hydroxy-analog ionizes best in ESI- but elutes in the suppression zone (void volume). DFMBCA's lipophilicity pushes it to a cleaner chromatographic region, enhancing effective sensitivity (S/N ratio).

Visualizing the Mechanism

The following diagram illustrates the primary fragmentation pathway in Negative Mode, highlighting the diagnostic transitions used for MRM method development.

FragmentationPathway Fig 1. ESI(-) Fragmentation Pathway of 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid Precursor Precursor Ion [M-H]⁻ m/z 227 (Deprotonated Acid) Intermediate Intermediate Ion m/z 183 (Decarboxylated Anion) Precursor->Intermediate Neutral Loss: CO₂ (44 Da) Collision Energy: 15-20 eV Product1 Product Ion A m/z 163 (Loss of HF) Intermediate->Product1 Neutral Loss: HF (20 Da) Product2 Product Ion B m/z 133 (Loss of CF₂ - Diagnostic) Intermediate->Product2 Neutral Loss: :CF₂ (50 Da) Collision Energy: 35-45 eV

Caption: Figure 1 outlines the stepwise degradation of the parent ion. The transition 227 > 183 is ideal for quantification (Quant), while 183 > 133 serves as a high-specificity confirmation (Qual) transition.

Method Development Decision Workflow

Use this logic gate to optimize your detection parameters based on sample matrix complexity.

MethodWorkflow Start Start Method Dev ModeCheck Check Polarity Start->ModeCheck ESI_Neg ESI Negative (Preferred) ModeCheck->ESI_Neg Acidic pH ESI_Pos ESI Positive ModeCheck->ESI_Pos Neutral pH/Ammonium Opt_Neg Optimize CE for m/z 227 > 183 ESI_Neg->Opt_Neg Primary Trace Opt_Pos Monitor [M+H]+ - H2O ESI_Pos->Opt_Pos Verification Only Conf_Neg Select Qualifier m/z 227 > 133 Opt_Neg->Conf_Neg High Specificity Needed?

Caption: Decision tree for selecting ionization modes and MRM transitions based on analytical requirements.

References

  • National Institutes of Health (NIH). (2024). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed Central. Retrieved from [Link]

  • MDPI. (2025). Systematic Characterisation of the Fragmentation of Flavonoids and Phenolic Acids Using High-Resolution Accurate Mass Spectrometry. Molecules Journal. Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: Benzofuran-2-carboxylic acid.[1][2] National Library of Medicine. Retrieved from [Link]

Sources

The Influence of 7-Position Substituents on the Biological Activity of Benzofuran-2-Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the benzofuran scaffold represents a privileged structure due to its presence in numerous biologically active natural products and synthetic compounds.[1][2] The strategic modification of this scaffold is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 7-substituted benzofuran-2-carboxylic acids, offering insights into how modifications at this specific position can modulate biological outcomes. While a comprehensive SAR study focusing solely on the 7-position across a single target is not extensively documented in one place, by synthesizing findings from various studies, we can construct a coherent understanding to guide future drug design.

The Rationale for 7-Position Substitution

The 7-position of the benzofuran ring, being adjacent to the heterocyclic oxygen and part of the benzene ring, offers a unique electronic and steric environment. Substituents at this position can influence the molecule's overall conformation, electronic distribution, and potential interactions with biological targets. Understanding the impact of various functional groups at C7 is therefore crucial for optimizing the therapeutic potential of this scaffold. This guide will focus primarily on the anticancer and enzyme inhibitory activities of these compounds, drawing parallels from closely related structures where necessary.

General Synthetic Strategies for 7-Substituted Benzofuran-2-Carboxylic Acids

The synthesis of 7-substituted benzofuran-2-carboxylic acids typically begins with an appropriately substituted salicylaldehyde. The choice of starting material is critical as it dictates the substitution pattern on the benzene portion of the benzofuran ring.

Experimental Protocol: Synthesis from Substituted Salicylaldehydes

A common and effective method for constructing the benzofuran-2-carboxylic acid core is through the reaction of a substituted salicylaldehyde with an α-haloacetate followed by intramolecular cyclization.[3]

Step 1: O-Alkylation of Substituted Salicylaldehyde

  • To a solution of the desired 7-substituted salicylaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde for a 7-methoxy derivative) in a suitable solvent such as acetone or acetonitrile, add a base like potassium carbonate (K₂CO₃).

  • To this mixture, add an α-haloacetate, typically ethyl bromoacetate, dropwise at room temperature.

  • The reaction mixture is then heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude ethyl (formylphenoxy)acetate intermediate.

Step 2: Intramolecular Cyclization and Saponification

  • The crude intermediate is dissolved in an alcoholic solvent, such as ethanol.

  • A base, for instance, sodium ethoxide or potassium hydroxide, is added to catalyze the intramolecular aldol-type condensation.

  • The reaction is typically heated to reflux for a few hours.

  • Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the benzofuran-2-carboxylic acid.

  • The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.

This versatile protocol allows for the introduction of a variety of substituents at the 7-position, provided the corresponding substituted salicylaldehyde is available.

Structure-Activity Relationship Analysis: A Comparative Look

While direct, extensive SAR studies on a series of 7-substituted benzofuran-2-carboxylic acids are limited, we can infer valuable insights from related compounds, particularly benzofuran-7-carboxamides, which have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[4] PARP-1 is a key enzyme in DNA repair and a validated target in cancer therapy.[5]

Insights from PARP-1 Inhibition

Studies on 2,3-dihydrobenzofuran-7-carboxamide derivatives have shown that the 7-carboxamide group is a key pharmacophore for PARP-1 inhibition. While these are not carboxylic acids, the SAR at other positions on the benzofuran ring can provide clues. For instance, modifications at the 2- and 3-positions of the dihydrobenzofuran ring significantly impact potency. This suggests that the overall shape and electronic properties of the molecule, which are influenced by the 7-substituent, are critical for binding to the enzyme's active site.

A recent study on benzofuran-7-carboxamide-based dual inhibitors of PARP1 and c-Met highlights the importance of this scaffold. The benzofuran-7-carboxamide moiety served as a foundation for developing highly potent dual inhibitors.[4] This underscores the potential of the 7-position as a key anchor point for designing targeted therapies.

Influence of 7-Methoxy and 7-Hydroxy Substituents

The presence of a methoxy or hydroxy group at the 7-position can significantly alter the biological activity. A 7-methoxy group, for example, is an electron-donating group that can influence the electron density of the aromatic system. This can affect the molecule's interaction with target proteins. For instance, 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been reported to exhibit antioxidant activity.[6]

A synthetic route to 2-substituted-7-hydroxy-benzofuran-4-carboxylates has been described, providing a platform for exploring the impact of a 7-hydroxy group. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions within a protein's binding pocket.

Comparative Data on Biological Activity

To illustrate the impact of substitution, the following table summarizes hypothetical comparative data based on trends observed in the literature for benzofuran derivatives. This data is for illustrative purposes to highlight potential SAR trends and is not from a single comparative study.

Compound 7-Substituent Biological Target IC₅₀ (µM) Key Observations
1 -HPARP-1>100Unsubstituted benzofuran-2-carboxylic acid shows weak activity.
2 7-OCH₃PARP-115.2The methoxy group may enhance binding through favorable interactions.
3 7-OHPARP-18.5The hydroxyl group could form a key hydrogen bond with the target enzyme.
4 7-ClPARP-125.8A small electron-withdrawing group may have a modest impact on activity.
5 7-NO₂PARP-150.1A bulky, strongly electron-withdrawing group may be detrimental to activity.

Note: The IC₅₀ values are hypothetical and for comparative purposes only.

Visualizing the Structure-Activity Relationship

To better understand the relationship between the 7-position substituent and the overall molecular properties that influence biological activity, a conceptual diagram is presented below.

SAR_Concept cluster_properties Key Molecular Properties substituent 7-Position Substituent (e.g., -H, -OCH3, -OH, -Cl) properties Molecular Properties substituent->properties Influences activity Biological Activity (e.g., Enzyme Inhibition) properties->activity Determines prop1 Electronic Effects (Electron Donating/Withdrawing) prop2 Steric Hindrance prop3 Hydrogen Bonding Potential prop4 Lipophilicity

Caption: Conceptual relationship between 7-position substituents and biological activity.

Experimental Workflow for Evaluating Biological Activity

A crucial aspect of any SAR study is the robust and reproducible evaluation of biological activity. The following provides a generalized workflow for assessing the inhibitory activity of 7-substituted benzofuran-2-carboxylic acids against a target enzyme, such as PARP-1.

Experimental_Workflow start Synthesized 7-Substituted Benzofuran-2-Carboxylic Acids dissolution Dissolve Compounds in DMSO to Create Stock Solutions start->dissolution assay_prep Prepare Enzyme Assay Buffer and Reagents (Enzyme, Substrate, NAD+) dissolution->assay_prep incubation Incubate Enzyme with Test Compounds at Various Concentrations assay_prep->incubation reaction_init Initiate Reaction by Adding Substrate and NAD+ incubation->reaction_init detection Measure Enzyme Activity (e.g., Fluorescence, Absorbance) reaction_init->detection data_analysis Calculate IC50 Values and Perform SAR Analysis detection->data_analysis conclusion Identify Lead Compounds and Guide Further Optimization data_analysis->conclusion

Caption: Generalized workflow for evaluating enzyme inhibitory activity.

Conclusion and Future Directions

The strategic placement of substituents at the 7-position of the benzofuran-2-carboxylic acid scaffold holds significant potential for modulating biological activity. While the available data is somewhat fragmented, the emerging picture suggests that small, hydrogen-bonding capable, and electron-donating groups at this position may be favorable for enhancing inhibitory potency against targets like PARP-1.

Future research should focus on the systematic synthesis and evaluation of a diverse library of 7-substituted benzofuran-2-carboxylic acids against a single, well-defined biological target. This would provide a clearer and more comprehensive understanding of the SAR at this position, paving the way for the rational design of novel and more effective therapeutic agents. The synthetic protocols and evaluation workflows outlined in this guide provide a solid foundation for such endeavors.

References

  • Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance. PubMed. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. [Link]

  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. [Link]

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • 7-methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid. PubChem. [Link]

  • 7-hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid. MySkinRecipes. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. PubMed. [Link]

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. PubMed. [Link]

Sources

Safety Operating Guide

Operational Disposal Guide: 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid

[1][2]

Part 1: Executive Summary & Chemical Profile

Core Directive: This compound must be treated as Halogenated Organic Acid Waste . The presence of the difluoromethoxy group (

121
Chemical Identification & Properties
PropertyDataOperational Implication
Chemical Name 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acidPrimary identifier for waste manifest.
Functional Groups Carboxylic Acid (

)Difluoromethoxy ether (

)
Corrosive (Acidic) and Toxic (Fluorine source upon combustion).[1][2]
Molecular Formula

High Oxygen/Fluorine content affects incineration parameters.[1][2]
Physical State Solid (typically white/off-white powder)Dust inhalation hazard; requires particulate control.[1][2]
Acidity (

)
~3.5 (Estimated for benzofuran-2-COOH)Incompatible with strong bases and oxidizers.[1][2]
Waste Stream Halogenated Organic CRITICAL: Do not place in "General Organic" bins.[1][2]
Part 2: Pre-Disposal Risk Assessment

Before initiating disposal, you must validate the state of the waste.[3] This determines the specific waste stream entry point.[1][2]

1. Stability & Reactivity Check
  • Oxidizer Incompatibility: Ensure the waste is not mixed with strong oxidizers (e.g., Nitric Acid, Perchlorates).[1] Benzofuran rings are electron-rich and can react violently with strong oxidizers.[1][2]

  • HF Generation Potential: While the difluoromethoxy group is chemically stable under ambient conditions, thermal decomposition (fire) releases Hydrogen Fluoride gas.[1] Waste containers must be stored in cool, well-ventilated Satellite Accumulation Areas (SAA).

2. Waste Characterization (The "Triage" Step)
  • Scenario A: Pure Solid Substance. (Expired inventory, weighing errors).

  • Scenario B: Liquid Solution. (Mother liquor from recrystallization, HPLC effluent).[1][2]

  • Scenario C: Contaminated Debris. (Gloves, weigh boats, paper towels).[1][2]

Part 3: Step-by-Step Disposal Protocol
Workflow Diagram: Waste Stream Decision Matrix

DisposalWorkflowStartWaste GenerationAssessState AssessmentStart->AssessSolidSolid Waste(Pure or Debris)Assess->SolidLiquidLiquid Waste(Solutions)Assess->LiquidHalogenatedSolidStream A: Solid Hazardous(Halogenated Organic)Solid->HalogenatedSolidSolventCheckSolvent Composition?Liquid->SolventCheckLabelLabeling:'Contains Fluorinated Organics'HalogenatedSolid->LabelHaloSolventStream B: HalogenatedSolvent WasteSolventCheck->HaloSolventOrganic SolventsAqAcidStream C: AqueousAcid Waste (Toxic)SolventCheck->AqAcidAqueous OnlyHaloSolvent->LabelAqAcid->LabelStorageSAA Storage(Secondary Containment)Label->Storage

Figure 1: Decision matrix for segregating fluorinated benzofuran waste streams.

Detailed Procedures

Stream A: Solid Waste (Pure Compound & Debris) [1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Avoid glass for solids to prevent breakage during compaction/transport.[1][2]

  • Bagging: Place the solid material or contaminated debris into a clear polyethylene bag (minimum 2 mil thickness) before placing it into the HDPE jar.[1][2] This "double-bagging" prevents dust dispersion upon reopening the drum at the incineration facility.[1][2]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid, solid debris."[1][2]

    • Hazard Checkboxes: Toxic, Irritant.[1][2][4]

Stream B: Liquid Waste (Organic Solvents) Use this stream if the compound is dissolved in DMSO, Methanol, DCM, or Ethyl Acetate.[1]

  • Segregation: Pour into the Halogenated Solvent carboy.

    • Why? Even if the solvent is non-halogenated (e.g., Methanol), the presence of the difluoro-compound renders the entire mixture halogenated for regulatory purposes (EPA "Mixture Rule").[1]

  • Compatibility: Ensure the carboy does not contain strong bases (Sodium Hydroxide waste), which could initiate exothermic deprotonation of the carboxylic acid.[1][2]

Stream C: Aqueous Waste Use this stream for HPLC waste or aqueous extractions.[2]

  • pH Check: Do not neutralize. Neutralization generates heat and salts that complicate analysis.[1][2]

  • Container: Use an HDPE carboy labeled "Aqueous Waste - Toxic/Acidic".[1][2]

  • Labeling: Clearly mark "Contains Fluorides" to alert disposal vendors of the incineration requirement.[1][2]

Part 4: Emergency Procedures (Spill Response)

Self-Validating Safety System: Before handling a spill, verify you have pH paper and Soda Ash (Sodium Carbonate) immediately available.[1][2] If these are missing, the system is invalid—do not proceed.

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[1][2] If powder is airborne, use an N95 or P100 respirator.[1][2]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop.[1][2]

    • Liquid: Surround with absorbent pads.[1][2]

  • Neutralization (Surface Decontamination Only):

    • After removing the bulk material, wipe the surface with a saturated Sodium Bicarbonate solution.

    • Validation: Test the surface with pH paper.[1][2] It must read pH 6-8 before the area is declared safe.[1][2]

  • Disposal of Cleanup Materials: All pads and gloves used in cleanup enter Stream A (Solid Halogenated Waste) .[1][2]

Part 5: Regulatory & Compliance Context
  • EPA Waste Codes (US):

    • While not explicitly listed on the P or U lists, this material is a Characteristic Hazardous Waste .

    • D002: Corrosivity (if pH < 2 in solution).[1][2][5]

    • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (e.g., Methylene Chloride), the mixture adopts the F-code (e.g., F002).[1]

  • Destruction Method: The only acceptable disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] This ensures the

    
     bonds are broken and the resulting HF is scrubbed from the exhaust gases [1].
    
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2][6] [Link]

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[2] [Link][1][2]

  • American Chemical Society. (2023).[1][2] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1][2] [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.